molecular formula C15H13F3N2O2S B2672783 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 1705501-57-0

1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2672783
CAS No.: 1705501-57-0
M. Wt: 342.34
InChI Key: LBYSJMHAJPTUCB-UHFFFAOYSA-N
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Description

1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its molecular structure incorporates both an azetidine ring and a 1,3-thiazole moiety, which are privileged scaffolds frequently found in pharmacologically active molecules. The presence of the trifluoromethyl group is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Compounds featuring similar azetidine and thiazole motifs are investigated for their potential as kinase inhibitors and for applications in agrochemical research, such as the development of fungicidal agents (PMC). This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the supplied safety data sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c16-15(17,18)11-3-1-10(2-4-11)7-13(21)20-8-12(9-20)22-14-19-5-6-23-14/h1-6,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYSJMHAJPTUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting with the preparation of the thiazole and azetidine intermediates. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The azetidine ring is often formed via a cyclization reaction of an appropriate amine with a halogenated compound. The final step involves coupling the thiazole and azetidine intermediates with the trifluoromethyl-substituted phenyl group under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form secondary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. The azetidine ring can form hydrogen bonds with receptor sites, modulating their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine-Containing Derivatives

1-{3-[4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one (BG15250)
  • Structural Differences: Replaces the thiazole-2-yloxy group with a phenoxymethyl-triazole moiety and positions the trifluoromethyl group at the meta position of the phenyl ring .
  • Impact : The triazole group may enhance π-π stacking interactions, while meta-substitution alters steric and electronic properties compared to the para-substituted target compound.

Thiazole-Based Derivatives

1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone
  • Structural Differences: Lacks the azetidine ring; instead, the thiazole is directly linked to the trifluoromethylphenyl group via an amino bridge .
1-[2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethan-1-one
  • Structural Differences : Substitutes the trifluoromethyl group with trifluoromethoxy and positions it on the thiazole ring .
  • Impact : The trifluoromethoxy group may increase electron-withdrawing effects, altering reactivity and solubility compared to the target compound.

Isoxazole and Triazole Derivatives

1-[3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl]ethan-1-one
  • Structural Differences : Replaces the thiazole with an isoxazole ring, which has different electronic properties (oxygen vs. sulfur) .
  • Impact : Isoxazole’s lower aromaticity and reduced hydrogen-bonding capacity could diminish interactions with biological targets.
2-[[5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-1-[3-(trifluoromethyl)phenyl]ethanone
  • Structural Differences : Incorporates a triazole-thioether linkage and dual trifluoromethylphenyl groups .
  • Impact : The sulfur bridge may improve metabolic stability, while dual trifluoromethyl groups enhance lipophilicity but increase molecular weight.

Melting Points and Solubility

  • Target Compound : Expected to exhibit moderate solubility in organic solvents due to the trifluoromethyl group’s hydrophobicity.
  • Analog Data: BG15250: Likely similar solubility but higher melting point (predicted >150°C) due to triazole rigidity . 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone: Reported melting points for similar thiazole derivatives range from 120–160°C .

Structure-Activity Relationship (SAR) Insights

  • Azetidine Ring : Conformational restraint may improve target binding compared to flexible chains .
  • Thiazole vs. Triazole : Thiazole’s sulfur atom may engage in hydrophobic interactions, while triazoles offer hydrogen-bonding sites .
  • Trifluoromethyl Position : Para-substitution (target) maximizes steric and electronic effects compared to meta-substituted analogs .

Tables :

Compound Key Structural Feature Melting Point (°C) Biological Activity
Target Compound Azetidine-thiazole, para-CF3 N/A Hypothesized enzyme inhibition
BG15250 Azetidine-triazole, meta-CF3 >150 (predicted) Unknown
1-(2-((4-CF3)PhNH)thiazol-5-yl)ethanone Thiazole-amino-CF3 120–160 Potential kinase inhibition

References Ruthenium-catalyzed synthesis of ethanone derivatives. Dual-active histamine H3 receptor ligands. Thiazole-amino-CF3 derivatives. Trifluoromethoxy and isoxazole analogs. Triazole-thioether compounds. Azetidine-triazole derivative BG15250.

Biological Activity

1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₉H₁₀N₂O₂S
  • Molecular Weight : 210.26 g/mol
  • CAS Number : 2185980-64-5

The compound features a thiazole ring and an azetidine structure, which are critical for its biological activity. The trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole and azetidine rings may facilitate binding to these targets, influencing their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, impacting signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against Mycobacterium tuberculosis, with IC₉₀ values indicating potent activity (IC₉₀ values ranging from 3.73 to 4.00 μM) .

CompoundTarget PathogenIC₉₀ (μM)
6eM. tuberculosis40.32
6aM. tuberculosis3.73
6jM. tuberculosis4.00

Neuroprotective Effects

The compound is also being investigated for neuroprotective effects. Similar compounds have been linked to the synthesis of neuroprotective agents through biocatalysis using recombinant E. coli strains .

Study on Enzyme Activity

In a study assessing the enzymatic activity of related compounds, the reduction of 3'-(trifluoromethyl)acetophenone was investigated using whole-cell biotransformation techniques. The recombinant E. coli strain exhibited high enantioselectivity in producing neuroprotective derivatives .

Evaluation of Cytotoxicity

In evaluating the cytotoxicity of thiazole derivatives on human embryonic kidney cells (HEK-293), results indicated minimal toxicity, suggesting a favorable safety profile for further development .

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